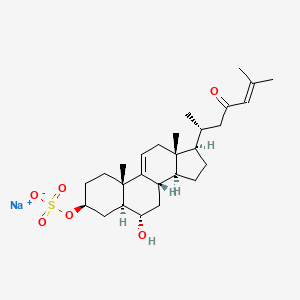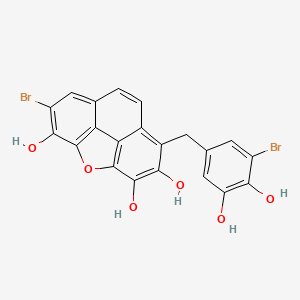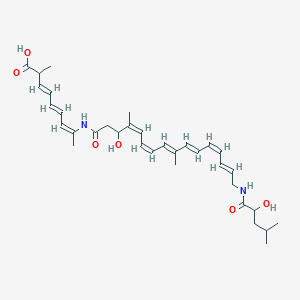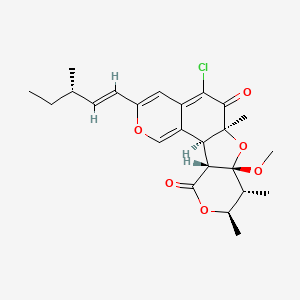
Sulfate de strychnine
Vue d'ensemble
Description
Synthesis Analysis
Strychnine sulfate's synthesis has evolved with numerous strategies developed to assemble its complex molecular structure. Pioneering works include:
- Palladium-Catalyzed Coupling: Kaburagi, Tokuyama, and Fukuyama (2004) described a total synthesis of (-)-strychnine, highlighting palladium-catalyzed coupling and transannular cyclization as key steps (Kaburagi, Tokuyama, & Fukuyama, 2004).
- Intramolecular [4 + 2]-Cycloaddition: Zhang, Boonsombat, and Padwa (2007) developed a strategy based on an intramolecular [4 + 2]-cycloaddition/rearrangement cascade, assembling the critical D-ring via palladium-catalyzed enolate-driven cross-coupling (Zhang, Boonsombat, & Padwa, 2007).
Molecular Structure Analysis
The molecular structure of strychnine sulfate has been extensively studied, revealing the importance of hydrate formation in its crystal structure. Braun et al. (2020) identified eight hydrate forms of strychnine sulfate, including five novel hydrates, through crystallization experiments. Their research provided insight into the stability and dehydration pathways of these hydrates (Braun, Gelbrich, Kahlenberg, & Griesser, 2020).
Applications De Recherche Scientifique
Élucidation Structurale et Spectroscopie
Le sulfate de strychnine a joué un rôle crucial dans le développement des techniques spectroscopiques modernes. La complexité de sa structure a mis au défi les scientifiques pendant des décennies, conduisant à des avancées significatives dans les méthodes d’analyse structurale . Les flux de travail modernes de chimie quantique computationnelle utilisent maintenant la théorie de la fonctionnelle de la densité pour calculer les déplacements chimiques ^1H et ^13C, permettant la validation des structures proposées .
Recherche Pharmacologique
Historiquement, les principaux effets pharmacologiques du this compound ont été observés dans le système nerveux central, le système cardiovasculaire et le système digestif . Sa puissante activité en a fait un sujet d’étude pour comprendre les mécanismes de la neurotoxicité et le développement potentiel d’antidotes contre l’empoisonnement .
Médecine Clinique
En médecine clinique, le this compound a été utilisé pour traiter des affections telles que la paralysie flasque, les maladies ORL, le diabète, la neurasthénie, la myélite aiguë, la névrite périphérique et l’anémie aplasique . Cependant, en raison de sa forte toxicité, son utilisation est maintenant limitée et soigneusement contrôlée .
Toxicologie
L’étude de la toxicocinétique du this compound est cruciale pour la sécurité clinique. La recherche dans ce domaine se concentre sur la compréhension du mécanisme d’empoisonnement, ce qui a des implications pour la médecine d’urgence et le développement de traitements plus efficaces contre l’empoisonnement à la strychnine .
Médecine Traditionnelle
Le this compound a été référencé en médecine traditionnelle, en particulier dans le contexte de la médecine traditionnelle chinoise (MTC). Il a été utilisé pour traiter diverses affections, de la fièvre typhoïde aux ulcères, bien que la pratique médicale moderne se soit largement éloignée de ces utilisations en raison de problèmes de sécurité .
Recherche Chimique
En recherche chimique, le this compound sert de composé de référence pour l’étude des propriétés des alcaloïdes. Sa structure moléculaire complexe fournit une référence pour tester les méthodologies de synthèse et les mécanismes réactionnels .
Mécanisme D'action
Target of Action
Strychnine sulfate primarily targets the glycine and acetylcholine receptors . These receptors play a crucial role in controlling nerve signals to the muscles .
Mode of Action
Strychnine acts as an antagonist of the glycine and acetylcholine receptors . It competes with the inhibitory neurotransmitter glycine, resulting in an excitatory state . This interaction primarily affects the motor nerve fibers in the spinal cord, which control muscle contraction .
Biochemical Pathways
The biochemical pathway of strychnine involves a series of enzymatic transformations. The Strychnos nux-vomica plant uses a suite of enzymes to convert geissoschizine into strychnine . The conversion of prestrychnine to strychnine occurs spontaneously, catalyzed by acidic conditions within the plant rather than with the help of enzymes .
Pharmacokinetics
Strychnine is rapidly absorbed from the gastrointestinal tract, nasal passages, or from injection sites and exerts its effects on the central nervous system . It is rapidly metabolized by the liver microsomal enzyme system requiring NADPH and O2 .
Result of Action
The action of strychnine results in muscular convulsions and can eventually lead to death through asphyxia . It causes increased reflex excitability in the spinal cord, resulting in a loss of the normal inhibition of the spread of motor cell stimulation, so that all muscles contract simultaneously .
Action Environment
The action of strychnine can be influenced by environmental factors such as the method of administration and the presence of other substances. For example, strychnine can be taken by mouth, inhaled, or mixed in a solution and given intravenously . It can also be found mixed with “street” drugs such as LSD, heroin, and cocaine . The extent of poisoning caused by strychnine depends on the amount and route of strychnine exposure and the person’s condition of health at the time of the exposure .
Safety and Hazards
Strychnine sulfate is extremely toxic . It can affect you when breathed in . Exposure to Strychnine Sulfate can cause muscle cramps, stiffness or twitching, vision disturbances, and feeling restless or anxious . Overexposure can cause severe convulsions (“fits”), rapidly leading to death . This can occur without warning . Strychnine Sulfate may damage the kidneys .
Propriétés
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H22N2O2.H2O4S/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4)/t2*13-,16-,17-,19-,20-,21+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOCRIHPADOQAS-ZNUXJMJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46N4O8S | |
| Record name | STRYCHNINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021721 | |
| Record name | Strychnine hemisulphate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Strychnine sulfate appears as colorless, odorless, very bitter crystals or white crystalline powder. Has been used as a tonic and stimulant in veterinary medicine. Registered as a rodenticide in the U.S. (EPA, 1998), ODOURLESS COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER WITH BITTER TASTE. | |
| Record name | STRYCHNINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STRYCHNINE SULFATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0327 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml: 2.9 | |
| Record name | STRYCHNINE SULFATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0327 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS RN |
60-41-3 | |
| Record name | STRYCHNINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strychnine sulfate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strychnine hemisulphate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strychnine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRYCHNINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA486DV76S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | STRYCHNINE SULFATE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0327 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
392 °F with decomposition (EPA, 1998) | |
| Record name | STRYCHNINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261054.png)


![(4R,4aR,7S,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride](/img/structure/B1261060.png)







